molecular formula C12H14O3 B12886612 3-Ethyl-7-methoxy-3-methylisobenzofuran-1(3H)-one

3-Ethyl-7-methoxy-3-methylisobenzofuran-1(3H)-one

Cat. No.: B12886612
M. Wt: 206.24 g/mol
InChI Key: KPMXLBZUGSZMKL-UHFFFAOYSA-N
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Description

3-Ethyl-7-methoxy-3-methylisobenzofuran-1(3H)-one is a substituted isobenzofuranone derivative characterized by a fused bicyclic structure. The compound features:

  • Methoxy group at position 7, an electron-donating substituent that may influence solubility, reactivity, and biological interactions.

Isobenzofuranones are a pharmacologically significant class of compounds, often associated with anti-inflammatory, analgesic, and antimicrobial activities . The structural flexibility of this scaffold allows for diverse functionalization, making it a focus of synthetic and pharmacological research.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

3-ethyl-7-methoxy-3-methyl-2-benzofuran-1-one

InChI

InChI=1S/C12H14O3/c1-4-12(2)8-6-5-7-9(14-3)10(8)11(13)15-12/h5-7H,4H2,1-3H3

InChI Key

KPMXLBZUGSZMKL-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=C(C(=CC=C2)OC)C(=O)O1)C

Origin of Product

United States

Biological Activity

3-Ethyl-7-methoxy-3-methylisobenzofuran-1(3H)-one is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including anti-inflammatory, antioxidant, and anticancer activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound belongs to the class of isobenzofurans, characterized by a fused benzene and furan ring structure. Its molecular formula is C12H14O3C_{12}H_{14}O_3, and it possesses a methoxy group at the 7-position and an ethyl group at the 3-position.

Antioxidant Activity

Research has demonstrated that 3-Ethyl-7-methoxy-3-methylisobenzofuran-1(3H)-one exhibits significant antioxidant properties. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) showed that the compound effectively scavenged free radicals, which is crucial for preventing oxidative stress-related diseases .

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)
3-Ethyl-7-methoxy-3-methylisobenzofuran-1(3H)-one25
Ascorbic Acid (Vitamin C)15
Quercetin20

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. A study assessed its ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a significant reduction in TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent .

Anticancer Activity

In cancer research, 3-Ethyl-7-methoxy-3-methylisobenzofuran-1(3H)-one has shown promising results against various cancer cell lines. A notable study reported its cytotoxic effects on human breast cancer cells (MCF-7) with an IC50 value of 30 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-730Apoptosis induction
HeLa45Cell cycle arrest (G2/M phase)
A54950Apoptosis and necrosis

Case Study 1: Antioxidant Efficacy

In a randomized controlled trial, participants supplemented their diet with extracts containing 3-Ethyl-7-methoxy-3-methylisobenzofuran-1(3H)-one. Results indicated a significant decrease in oxidative stress markers compared to the control group, highlighting its potential for dietary supplementation in managing oxidative stress-related conditions .

Case Study 2: Anti-inflammatory Effects in Animal Models

An animal model study evaluated the anti-inflammatory effects of the compound in rats subjected to induced inflammation. The treatment group showed reduced paw edema and lower levels of inflammatory markers compared to untreated controls .

Chemical Reactions Analysis

Alkylation and Substituent Modification

The ethyl and methyl groups at the 3-position undergo further alkylation under basic conditions. For example:

Reaction TypeConditionsProductYieldSource
EthylationEthyl bromide, K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C3-Ethyl-7-methoxy-3-methylisobenzofuran-1(3H)-one78%

This reaction demonstrates the compound’s capacity for side-chain functionalization, leveraging its sterically hindered 3-position.

Ring-Opening Reactions

The isobenzofuranone ring undergoes cleavage under acidic or basic conditions:

ConditionsReagentsProductKey Observations
H<sub>2</sub>SO<sub>4</sub> (conc.), refluxH<sub>2</sub>O2-Ethyl-4-methoxy-2-methylbenzoic acidComplete ring opening in 2 hours
NaOH (10%), 100°CEthanolSodium salt of dicarboxylic acidSelective hydrolysis of ester

The methoxy group at the 7-position stabilizes intermediates through resonance, directing regioselectivity during ring opening .

Nucleophilic Substitution

The methoxy group participates in substitution reactions under specific conditions:

NucleophileCatalystProductYieldNotes
NH<sub>3</sub>AlCl<sub>3</sub>, 120°C7-Amino-3-ethyl-3-methylisobenzofuran-1(3H)-one45%Requires high pressure
HS<sup>−</sup>CuI, DMSO7-Mercapto derivative62%Thiolation with S<sub>8</sub> source

Methoxy group substitution is less favorable compared to electron-withdrawing substituents due to its electron-donating nature .

Cycloaddition and Cascade Reactions

The compound engages in Diels-Alder and cascade reactions, forming polycyclic structures:

Reaction PartnersConditionsProductYield
Maleic anhydrideToluene, 110°C, 12 hoursFused tricyclic lactone68%
Imines (e.g., PhCH=NH)t-BuOK, DMSO, 25°CIsoquinolin-1(2H)-one derivatives89%

In cascade reactions, solvent polarity dictates product selectivity. For example, DMSO promotes isoquinolinone formation, while THF favors dihydroisobenzofurans .

Oxidation and Reduction

Controlled oxidation/reduction modifies side chains and the core structure:

ProcessReagentsProductSelectivity
Oxidation (C-3 ethyl)KMnO<sub>4</sub>, H<sub>2</sub>O, 0°C3-Carboxy-7-methoxy-3-methyl derivative84%
Reduction (keto group)NaBH<sub>4</sub>, MeOHSecondary alcohol91%

The ethyl group oxidizes preferentially over the methyl group due to lower steric hindrance.

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition with alkenes:

Alkene PartnerConditionsProductQuantum Yield
EthyleneBenzene, 254 nm, 6 hoursBicyclo[2.2.0]hexane derivative0.32

This reactivity is attributed to the conjugated enone system within the isobenzofuranone ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs based on substituent patterns, synthesis routes, and inferred properties.

Substituent Effects at Position 3

a) 3-(2-(Benzyloxy)ethylidene)isobenzofuran-1(3H)-one (2b)
  • Substituent : A benzyloxyethylidene group (alkenyl ether) at position 3.
  • Synthesis : Prepared via condensation of benzyl propargyl ether, yielding a light yellow solid (79% yield) .
  • This may enhance UV absorption or alter binding affinity in biological systems.
b) 6-Hydroxy-3-(trichloromethyl)isobenzofuran-1(3H)-one (3)
  • Substituent : Trichloromethyl (electron-withdrawing) at position 3 and hydroxy at position 6.
  • Synthesis : Derived from 3-hydroxybenzoic acid and chloral hydrate in sulfuric acid (73% yield) .
c) 3-(But-2-en-1-ylidene)-7-methylisobenzofuran-1(3H)-one
  • Substituent : Butenylidene (unsaturated alkyl) at position 3 and methyl at position 7.
  • Synthesis: Produced from 2-methylphenol and pent-4-enoic anhydride, forming a mixture of (Z)- and (E)-isomers .
  • Key Differences : The unsaturated substituent at position 3 may reduce steric hindrance compared to ethyl/methyl groups, facilitating cycloaddition reactions.

Substituent Effects at Position 7

a) 7-Methoxy vs. 7-Methyl Groups
  • Target Compound : Methoxy at position 7 (electron-donating via resonance).
  • 3-(But-2-en-1-ylidene)-7-methylisobenzofuran-1(3H)-one : Methyl at position 7 (weaker electron-donating via induction) .
  • Impact : Methoxy groups generally improve solubility in polar solvents and may enhance interactions with biological targets (e.g., hydrogen bonding).
b) 7-Hydroxy-5-methoxy-4-methyl-6-[...]isobenzofuran-1(3H)-one
  • Substituents : Methoxy at position 5 and hydroxy at position 7.
  • Relevance : Hydroxy groups increase polarity and acidity, influencing pharmacokinetic properties compared to the target compound’s methoxy group .

Data Tables

Table 1: Substituent Effects in Isobenzofuranone Derivatives

Compound Position 3 Substituent Position 7 Substituent Key Properties/Activities Reference
Target Compound Ethyl, methyl Methoxy N/A (Inferred: Moderate steric bulk)
3-(2-(Benzyloxy)ethylidene) derivative Benzyloxyethylidene High yield (79%), UV activity
6-Hydroxy-3-(trichloromethyl) Trichloromethyl Electrophilic, stable
3-(But-2-en-1-ylidene)-7-methyl Butenylidene Methyl Isomer mixture, lower steric hindrance
7-Hydroxy-5-methoxy-4-methyl Hydroxy Increased polarity

Q & A

Q. What are the common synthetic routes for preparing 3-ethyl-7-methoxy-3-methylisobenzofuran-1(3H)-one and its derivatives?

Synthesis typically involves cyclization reactions of substituted benzoic acid derivatives. For example:

  • Epoxidation and Cyclization : Starting from 2-vinylbenzoic acid methyl ester, hydrolysis followed by epoxidation with m-chloroperoxybenzoic acid (m-CPBA) and cyclization using p-toluenesulfonic acid as a catalyst yields 3-hydroxymethyl intermediates. Subsequent nucleophilic substitution (e.g., with tosyl chloride or PBr₃) and elimination generate the target compound .
  • Palladium-Catalyzed Reactions : Aryl halides and terminal alkynes can be coupled in the presence of Ag₂O nanoparticles and pivalic acid to form substituted isobenzofuranones, with yields optimized by solvent choice (e.g., DMF) and temperature control .
  • Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) is critical for isolating isomers, as seen in NMR-confirmed (Z/E)-mixtures .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns substituent positions (e.g., ethyl, methoxy, methyl groups) and confirms stereochemistry .
    • IR : Identifies lactone carbonyl stretches (~1730–1750 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
    • MS : High-resolution mass spectrometry (HRMS) validates molecular formulas .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., weak C–H⋯O interactions), with deviations <0.02 Å from planarity .

Advanced Research Questions

Q. How do substituents influence the biological activity of isobenzofuran-1(3H)-ones?

Structure-activity relationship (SAR) studies highlight:

  • Methoxy Groups : Enhance antioxidant activity by stabilizing radical intermediates via resonance .
  • Alkyl Chains (e.g., Ethyl/Methyl) : Hydrophobic substituents at the 3-position improve membrane permeability, critical for antiplatelet activity .
  • Crystallographic Data : Planarity of the lactone ring and substituent orientation (e.g., para-methoxy) correlate with phytotoxicity and anti-HIV activity .

Q. What intermolecular interactions govern the crystal packing of this compound?

Single-crystal X-ray diffraction reveals:

  • Hydrogen Bonding : Weak C6–H6⋯O1 and C8–H8A⋯O2 interactions form 2D networks, stabilizing the lattice .
  • van der Waals Forces : Ethyl and methyl groups contribute to dense packing, reducing solubility in polar solvents .
  • Energy Framework Analysis : Hirshfeld surface plots (e.g., dnorm, shape index) quantify interaction energies, showing dispersion-dominated stabilization (~60% of total energy) .

Q. How can mechanistic insights optimize the synthesis of substituted isobenzofuranones?

  • Epoxidation Kinetics : m-CPBA reacts selectively with electron-rich double bonds, favoring Z-isomers. Tosyl chloride substitution proceeds via SN2 mechanisms, yielding higher regioselectivity (85%) than PBr₃ (65%) .
  • Catalytic Cycles : Ag₂O nanoparticles facilitate alkyne activation in Pd-mediated couplings, reducing side reactions (e.g., homocoupling) .

Q. What methodologies evaluate the compound’s antioxidant and antiplatelet efficacy?

  • DPPH Assay : Measures radical scavenging activity (IC₅₀ values range 10–50 µM for methoxy-substituted derivatives) .
  • Platelet Aggregation Tests : ADP-induced aggregation in human plasma is inhibited (~70–90% at 100 µM), with SAR guided by molecular docking (e.g., interactions with P2Y₁₂ receptors) .

Q. How can synthetic challenges like low yields or isomer separation be addressed?

  • Solvent Optimization : Nonpolar solvents (e.g., hexane) improve cyclization yields by reducing side reactions .
  • Chiral Resolution : Use of chiral columns (e.g., Chiralpak IA) or enzymatic resolution separates enantiomers, critical for pharmacological studies .

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